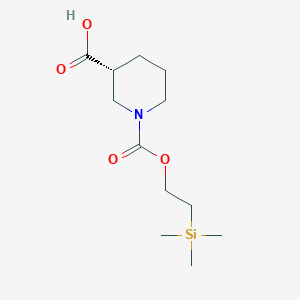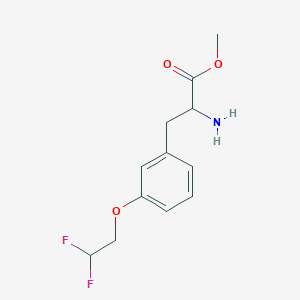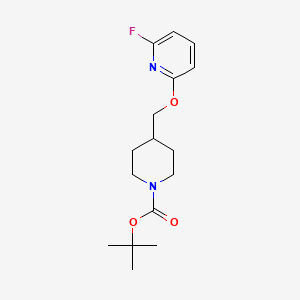
(R)-1-((2-(trimethylsilyl)ethoxy)carbonyl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-((2-(trimethylsilyl)ethoxy)carbonyl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a carboxylic acid group and a trimethylsilyl-protected ethoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((2-(trimethylsilyl)ethoxy)carbonyl)piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the piperidine ring and introduce the carboxylic acid group through a series of functional group transformations. The trimethylsilyl-protected ethoxycarbonyl group is then introduced using standard silylation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
®-1-((2-(trimethylsilyl)ethoxy)carbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-((2-(trimethylsilyl)ethoxy)carbonyl)piperidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in drug development and as a potential treatment for various diseases.
Industry
In the industrial sector, ®-1-((2-(trimethylsilyl)ethoxy)carbonyl)piperidine-3-carboxylic acid is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced manufacturing processes.
Mecanismo De Acción
The mechanism of action of ®-1-((2-(trimethylsilyl)ethoxy)carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The trimethylsilyl group provides stability and protection, allowing the compound to reach its target site without degradation.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-((2-(trimethylsilyl)ethoxy)carbonyl)piperidine-4-carboxylic acid
- (S)-1-((2-(trimethylsilyl)ethoxy)carbonyl)piperidine-3-carboxylic acid
- ®-1-((2-(trimethylsilyl)ethoxy)carbonyl)pyrrolidine-3-carboxylic acid
Uniqueness
®-1-((2-(trimethylsilyl)ethoxy)carbonyl)piperidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of the trimethylsilyl-protected ethoxycarbonyl group. This combination of features provides distinct reactivity and stability, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
(3R)-1-(2-trimethylsilylethoxycarbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4Si/c1-18(2,3)8-7-17-12(16)13-6-4-5-10(9-13)11(14)15/h10H,4-9H2,1-3H3,(H,14,15)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABRWQZMEQBMOM-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)N1CCCC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)CCOC(=O)N1CCC[C@H](C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B8126786.png)


